REACTION_CXSMILES
|
[CH2:1]([O:3][C:4]1[CH:5]=[C:6]([C:13]2[S:14][CH:15]=[C:16]([C:18]3[N:23]=[C:22]([C:24]([O:26]C)=[O:25])[CH:21]=[CH:20][CH:19]=3)[N:17]=2)[CH:7]=[CH:8][C:9]=1[O:10][CH2:11][CH3:12])[CH3:2].[OH-].[Na+].C(O)C.Cl>O.C(OCC)(=O)C>[CH3:12][CH2:11][O:10][C:9]1[CH:8]=[CH:7][C:6]([C:13]2[S:14][CH:15]=[C:16]([C:18]3[CH:19]=[CH:20][CH:21]=[C:22]([C:24]([OH:26])=[O:25])[N:23]=3)[N:17]=2)=[CH:5][C:4]=1[O:3][CH2:1][CH3:2] |f:1.2|
|
Name
|
|
Quantity
|
49 g
|
Type
|
reactant
|
Smiles
|
C(C)OC=1C=C(C=CC1OCC)C=1SC=C(N1)C1=CC=CC(=N1)C(=O)OC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
1.4 L
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
the obtained mixture was then stirred for 4 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under heating to reflux
|
Type
|
ADDITION
|
Details
|
were then added to the residue for separation
|
Type
|
CUSTOM
|
Details
|
a result of the separation
|
Type
|
EXTRACTION
|
Details
|
followed by extraction with ethyl acetate
|
Type
|
WASH
|
Details
|
Thereafter, the extract was quickly washed with a saturated sodium chloride aqueous solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
was then dried over an excessive amount of magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
The obtained mixture was recrystallized from ethyl acetate
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
CCOC=1C=CC(=CC1OCC)C2=NC(=CS2)C=3C=CC=C(N3)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |